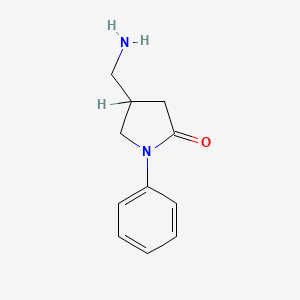

4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPVQEFVVFAEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933405 | |

| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148436-12-8, 688305-30-8 | |

| Record name | 4-Aminomethyl-1-phenyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminomethyl 1 Phenylpyrrolidin 2 One and Its Analogues

Established Synthetic Routes to 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (B233222)

The construction of the 4-(aminomethyl)-1-phenylpyrrolidin-2-one scaffold is typically achieved through established, yet adaptable, synthetic routes. These methods involve the systematic assembly of the pyrrolidinone core followed by the introduction or modification of the required substituents.

The pyrrolidinone ring, the central feature of the target molecule, can be constructed through various multi-step sequences. One common approach begins with readily available starting materials and proceeds through a series of reliable chemical transformations. For instance, analogues such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one can be synthesized in a four-stage alternative method that has been optimized to improve yields and reduce the number of steps compared to a longer, six-stage basic method. uran.ua

A representative four-step synthesis starts with the reaction of itaconic acid with a substituted benzylamine (B48309) in toluene, which upon heating with a Dean-Stark trap, forms the corresponding 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua This highlights a direct method for constructing the N-substituted pyrrolidinone core. Subsequent steps would then focus on introducing the aminomethyl group at the C4 position. Other strategies for pyrrolidine (B122466) synthesis include multicomponent reactions, which offer an efficient way to generate molecular diversity by combining three or more starting materials in a single reaction vessel. tandfonline.com The use of azomethine ylides in 1,3-dipolar cycloaddition reactions is a prominent example of such an approach to building the pyrrolidine skeleton. tandfonline.com

Once the pyrrolidinone core is established, or concurrently with its formation, strategies are employed to introduce the specific aminomethyl and phenyl groups. In the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one analogues, the substituted phenyl (via benzylamine) is incorporated in the very first step of the ring formation. uran.ua

The aminomethyl group is typically introduced from a precursor functional group at the C4 position. A common precursor is a carboxylic acid or its ester derivative. For example, a 1-benzyl-5-oxopyrrolidine-3-carboxylic acid intermediate can be converted to its amide, then to a nitrile, and finally reduced to the aminomethyl group. uran.ua An alternative, more direct route involves the Curtius rearrangement of a carboxylic acid to an isocyanate, which is then hydrolyzed to the amine. uran.ua These derivatization strategies allow for the systematic installation of the required functional groups onto the pyrrolidinone scaffold.

N-alkylation is a fundamental strategy for introducing the phenyl group onto the pyrrolidinone nitrogen. While the direct alkylation of the pyrrolidinone anion can sometimes be challenging, various methods have been developed to achieve this transformation efficiently. tandfonline.comclockss.org One approach involves activating the pyrrolidin-2-one, for example, by converting it to a cyclic imidate with dimethyl sulfate, which then readily reacts with phenacyl halides to yield N-phenacylpyrrolidin-2-ones. arkat-usa.org

Another powerful method uses a strong base, such as phenyllithium (B1222949) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂), to deprotonate the pyrrolidinone, forming the N-anion which then acts as a nucleophile. tandfonline.comclockss.org The presence of certain substituents on the pyrrolidinone ring can significantly influence the ease of this reaction. For instance, an alkoxymethyl group at the C5 position has been shown to facilitate N-alkylation through a neighboring group effect, stabilizing the N-anion and increasing reaction yields. tandfonline.com

Table 1: N-Alkylation of a 5-Substituted-2-Pyrrolidinone Derivative tandfonline.com

| Entry | Alkyl Halide (R-Br) | Product | Yield (%) |

|---|---|---|---|

| 1 | Allyl bromide (-CH₂CH=CH₂) | 2a | 87 |

| 2 | Pentyl bromide (n-C₅H₁₁) | 2b | 75 |

| 3 | Bromoacetaldehyde dimethyl acetal (B89532) (-CH₂CH(OMe)₂) | 2c | 55 |

| 4 | Ethyl bromoacetate (B1195939) (-CH₂CO₂Et) | 2e | 59 |

Data represents the N-alkylation of 5-(dimethyl-t-butylsilyloxymethyl)-2-pyrrolidinone with selected halides. tandfonline.com

Stereoselective Synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Enantiomers

Accessing specific enantiomers of 4-(aminomethyl)-1-phenylpyrrolidin-2-one is crucial for pharmacological studies. This is achieved through stereoselective synthesis, which employs either biocatalytic methods or asymmetric chemical catalysis to control the formation of chiral centers.

Chemoenzymatic methods, particularly those using ω-transaminases (ω-TAs), have emerged as powerful tools for the asymmetric synthesis of chiral amines and their derivatives. researchgate.netnih.gov These enzymes catalyze the stereoselective transfer of an amino group from a donor molecule to a ketone substrate. nih.gov

A notable application is the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one through a dynamic kinetic resolution (DKR). researchgate.net This process starts with a prochiral keto ester, such as ethyl 4-oxo-4-phenylbutanoate. An enantioselective transaminase, for example, the (R)-selective ATA-117, converts one enantiomer of the substrate into the corresponding amine. researchgate.net This amine then undergoes spontaneous intramolecular cyclization to form the (R)-lactam. The unreacted keto ester enantiomer can racemize under the reaction conditions, allowing it to re-enter the catalytic cycle, thus enabling a theoretical yield of up to 100% for a single enantiomer of the product. researchgate.net This strategy has been successfully applied to produce a wide range of lactams with excellent stereoselectivities. researchgate.net

Similarly, transaminases can be used in cascades to produce chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. researchgate.net The enzyme selectively aminates one of the ketone groups, leading to an amino ketone that cyclizes to a pyrroline, which can then be stereoselectively reduced. researchgate.net

Table 2: Transaminase-Mediated Synthesis of Chiral Pyrrolidines nih.gov

| Substrate (ω-chloroketone) | Transaminase | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 5-Chloropentan-2-one | HEwT W56G | (S)-2-Methylpyrrolidine | 88 | >99.5 |

| 5-Chloropentan-2-one | ATA-117-Rd11 | (R)-2-Methylpyrrolidine | 90 | >99.5 |

| 4-Chloro-1-phenylbutan-1-one | ATA-117-Rd11 | (R)-2-Phenylpyrrolidine | 70 | >99.5 |

| 4-Chloro-1-(4-chlorophenyl)butan-1-one | 3FCR-4M | (S)-2-(p-Chlorophenyl)pyrrolidine | 41 | 99.0 |

Data showcases the synthesis of chiral 2-substituted pyrrolidines via transaminase-triggered cyclizations of ω-chloroketones. nih.gov

Asymmetric catalysis provides a powerful alternative to enzymatic methods for the stereocontrolled synthesis of the pyrrolidinone ring. This approach utilizes chiral catalysts, such as small organic molecules (organocatalysts) or metal complexes, to induce enantioselectivity in the ring-forming reaction. rsc.orgwhiterose.ac.uk

Organocatalysis, in particular, has seen significant advancements. Proline and its derivatives are often used as catalysts due to their ability to form chiral enamines or iminium ions as reactive intermediates. nih.govtandfonline.com For instance, an organocatalytic asymmetric cascade reaction using a cinchonidine-derived bifunctional amino-squaramide catalyst can produce highly substituted pyrrolidines with excellent diastereo- and enantioselectivities. rsc.org Another innovative method is the 'clip-cycle' synthesis, where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk

Metal-based catalysts are also employed. Copper-promoted intramolecular aminooxygenation of alkene-containing sulfonamides has been shown to produce disubstituted pyrrolidines with high diastereoselectivity, favoring the formation of 2,5-cis-pyrrolidines. nih.gov These catalytic systems provide versatile and efficient routes to chiral pyrrolidine scaffolds, which are essential precursors for the synthesis of enantiopure 4-(aminomethyl)-1-phenylpyrrolidin-2-one.

Diastereoselective Control in Intermediate Steps

Diastereoselective synthesis is crucial for producing specific stereoisomers of 4-(aminomethyl)-1-phenylpyrrolidin-2-one, as biological activity is often dependent on the three-dimensional arrangement of atoms. Control over stereochemistry is typically introduced during the formation of the pyrrolidine ring or in the modification of its substituents.

One common strategy involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of key bond-forming reactions. For instance, the diastereoselective reduction of a pyrrole (B145914) precursor bearing a chiral substituent can lead to the formation of a pyrrolidine ring with a high degree of stereocontrol. acs.org The stereocenter on the side chain can direct the hydrogenation to a specific face of the pyrrole ring, thereby establishing the relative stereochemistry of the newly formed stereocenters on the pyrrolidinone core. acs.org

Another approach is the use of 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. acs.org Chiral N-tert-butanesulfinylimines can act as effective electron-withdrawing groups in 1-azadienes, enabling the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The configuration of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes also offers a pathway to diastereomerically enriched pyrrolidines. nih.govnih.gov For example, α-substituted 4-pentenyl sulfonamides tend to form 2,5-cis-pyrrolidines with high diastereomeric ratios. nih.govnih.gov The stereochemical outcome can be influenced by the nature and position of substituents on the alkene chain. nih.govnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. This has led to the development of advanced techniques and greener methodologies for the synthesis of pyrrolidinone derivatives.

One-Pot Multicomponent Reactions Incorporating Pyrrolidinone Precursors

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single reaction vessel to form a complex product in a single step, minimizing waste and saving time and resources. tandfonline.comekb.eg These reactions are a cornerstone of green chemistry. rsc.org

For the synthesis of pyrrolidinone derivatives, MCRs can be designed to assemble the core structure from simple, readily available starting materials. For example, a one-pot synthesis of substituted 3-pyrrolin-2-ones can be achieved using an aldehyde, an amine, and diethyl acetylenedicarboxylate (B1228247) in the presence of a green catalyst like citric acid under ultrasound irradiation. rsc.org This method offers advantages such as clean reaction profiles, easy work-up procedures, and excellent yields in short reaction times. rsc.org Another approach involves the reaction of aldehydes, amino acid esters, and chalcones to yield various pyrrolidine-2-carboxylates. tandfonline.com

The use of reusable catalysts, such as eutectogels, in solvent-free multicomponent pathways further enhances the green credentials of these synthetic routes. rsc.org Additionally, multicomponent polymerization (MCP) has emerged as an innovative field for synthesizing heteroatom-functional polymers with operational simplicity and mild reaction conditions. rsc.org

Retrosynthetic Analysis of the 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available precursors. For the 4-(aminomethyl)-1-phenylpyrrolidin-2-one scaffold, a retrosynthetic analysis might start by disconnecting the aminomethyl group at the C4 position, leading to a 4-functionalized-1-phenylpyrrolidin-2-one intermediate. This intermediate could be a carboxylic acid, ester, or nitrile, which can be readily converted to the aminomethyl group.

A key disconnection in the pyrrolidinone ring itself would be the amide bond, suggesting a γ-amino acid precursor. This γ-amino acid could be formed through various routes, including Michael addition of an amine to an α,β-unsaturated ester. A possible retrosynthetic pathway for a D-ring-fused pyrrolidine derivative is depicted in Scheme 2 of a relevant study. researchgate.net

Another retrosynthetic strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This powerful transformation allows for the direct construction of the five-membered ring with control over stereochemistry. acs.org The azomethine ylide can be generated in situ from the condensation of an aldehyde and an amine. acs.org

Catalytic Methods in Pyrrolidinone Derivative Synthesis

Catalysis plays a pivotal role in the synthesis of pyrrolidinone derivatives, offering efficient and selective transformations. organic-chemistry.org A wide range of catalysts, including transition metals, organocatalysts, and enzymes, have been employed.

Transition metal catalysts, such as those based on rhodium, iridium, copper, and palladium, are widely used. organic-chemistry.org For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a regio- and diastereoselective route to N-unprotected pyrrolidines. organic-chemistry.org Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is another effective method. organic-chemistry.org N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization offers a transition-metal-free approach to highly functionalized 2-pyrrolidinones. rsc.org

Organocatalysis has also emerged as a powerful tool. Chiral pyrrolidine-based organocatalysts, often derived from proline, can effectively catalyze a variety of asymmetric reactions. nih.gov These catalysts can activate both the nucleophile and the electrophile through enamine and hydrogen bonding interactions. nih.gov

Synthesis of Structural Analogues and Bioisosteric Replacements

The synthesis of structural analogues of 4-(aminomethyl)-1-phenylpyrrolidin-2-one is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. This often involves modifying different parts of the molecule, such as the phenyl ring.

Modifications at the 1-Phenyl Position

Modifications at the 1-phenyl position of the pyrrolidinone ring can significantly impact the compound's properties. These modifications can be introduced by starting with different substituted anilines in the synthesis. For example, the reaction of donor-acceptor cyclopropanes with various anilines can lead to a range of 1-aryl-5-substituted pyrrolidin-2-ones. nih.govmdpi.com

The synthesis of N-aryl-substituted azacycles can also be achieved from arylamines and cyclic ethers in the presence of POCl₃ and DBU. organic-chemistry.org This method provides an efficient route to various five- and six-membered azacycles. organic-chemistry.org

Below is a table summarizing some examples of modifications at the 1-phenyl position and the corresponding synthetic methods.

| Starting Material (Amine) | Product (1-Substituted Pyrrolidin-2-one) | Synthetic Method |

| Aniline (B41778) | 1-Phenylpyrrolidin-2-one | Reaction with γ-butyrolactone |

| Substituted Anilines | 1-(Substituted phenyl)pyrrolidin-2-ones | Reaction with donor-acceptor cyclopropanes nih.govmdpi.com |

| Benzylamines | 1-Benzylpyrrolidin-2-ones | Reaction with itaconic acid uran.ua |

| Various Arylamines | N-Aryl-substituted azacycles | Reaction with cyclic ethers organic-chemistry.org |

Variations of the 4-Aminomethyl Moiety

The 4-aminomethyl group of the pyrrolidin-2-one core is a key position for chemical modification to generate analogues with varied properties. Research has explored several synthetic strategies to introduce diversity at this position, including alterations to the amine's substitution pattern and the introduction of different functional groups.

One area of investigation involves the synthesis of N-substituted derivatives of the aminomethyl group. For example, in the pursuit of potent β-N-acetylhexosaminidase inhibitors, researchers have synthesized 1-N-acetylamino modified pyrrolidines. nih.gov A common strategy for introducing the aminomethyl substituent involves the use of trimethylsilyl (B98337) cyanide (TMSCN) or nitromethane (B149229) in nucleophilic additions. nih.gov For instance, the synthesis of 1-N-acetylamino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride (A-10) starts from a d-xylose-derived nitrone. nih.gov The process involves the nucleophilic addition of TMSCN to introduce a nitrile group, which is subsequently reduced to the primary amine and then acetylated. nih.gov

The table below summarizes examples of synthesized analogues with variations related to the 4-aminomethylpyrrolidin-2-one scaffold.

Table 1: Examples of Synthesized 4-(Aminomethyl)pyrrolidin-2-one Analogues

| Compound Name/Description | Starting Materials/Key Reagents | Synthetic Approach Highlight | Reference |

| 4-(Aminomethyl)-1-R-benzylpyrrolidin-2-one Analogues (R = various halogens) | Itaconic acid, substituted benzylamines | Optimized 4-stage synthesis avoiding sodium azide. | uran.uaresearchgate.net |

| 1-N-Acetylamino-2,5-imino-1,2,5-trideoxy-l-mannitol hydrochloride (A-10) | d-xylose-derived nitrone, Trimethylsilyl cyanide (TMSCN) | Nucleophilic addition of TMSCN to introduce a precursor to the aminomethyl group. | nih.gov |

| (2S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid | Not specified | Protection of the aminomethyl group with an Fmoc carbamate. | nih.gov |

| Pyrovalerone Analogues | Substituted propiophenones, Pyrrolidine, Bromine | Bromination of α-position of the ketone followed by nucleophilic substitution with pyrrolidine. | nih.gov |

Further functionalization is exemplified by compounds such as (2S,4S)-4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, where the aminomethyl group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, a common strategy in peptide synthesis to allow for controlled, stepwise construction of larger molecules. nih.gov

Design and Synthesis of Bridged or Caged Pyrrolidinone Systems

To enhance molecular rigidity and explore new chemical space, researchers have focused on the design and synthesis of bridged or caged systems based on the pyrrolidinone framework. These conformationally constrained structures can offer improved properties such as enhanced water solubility and reduced lipophilicity. enamine.netenamine.net

A notable example is the synthesis of functionalized bridged pyrrolidines based on a 2,4-methanopyrrolidine core. enamine.netenamine.net These building blocks, such as 2-azabicyclo[2.1.1]hexanes, are used to address challenges in medicinal chemistry by providing structurally novel scaffolds. enamine.netenamine.net Another innovative approach involves the photo-promoted ring contraction of pyridines using silylborane to create pyrrolidine derivatives. nih.gov This method yields a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for producing a variety of functionalized pyrrolidines. nih.gov The reaction proceeds through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. nih.gov

The creation of more complex, fused ring systems has also been explored. A one-pot protocol using Lewis acid catalysis has been developed to generate cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org This process involves a sequential aza-Piancatelli rearrangement followed by a Conia-ene type reaction, demonstrating an efficient method for constructing polycyclic systems containing the pyrrolidine motif. rsc.org

Molecular cages represent a higher level of structural complexity. The synthesis of a Pd₂L₄ hydrazone molecular cage showcases the implementation of reversible bonds (Pd-ligand and hydrazone bonds) to guide the self-assembly of the final structure. mdpi.com Although this specific cage is not a pyrrolidinone, the principles of its synthesis, which can proceed through multiple reaction pathways involving the formation of up to 16 bonds in a single process, are relevant to the design of complex, caged heterocyclic systems. mdpi.com Reversibility is a key factor in these syntheses, allowing for error correction and leading to high yields of the desired cage product. mdpi.com

The table below outlines different strategies for creating bridged and caged pyrrolidine-related structures.

Table 2: Synthetic Strategies for Bridged and Caged Pyrrolidine Systems

| Scaffold/System | Synthetic Strategy | Key Features | Reference |

| 2,4-Methanopyrrolidine / 2-Azabicyclo[2.1.1]hexane | Robust synthesis of functionalized bridged pyrrolidines. | Entropy reduction, enhanced water solubility, and decreased lipophilicity. | enamine.netenamine.net |

| 2-Azabicyclo[3.1.0]hex-3-ene derivatives | Photo-promoted ring contraction of pyridines with silylborane. | Provides synthons for functionalized pyrrolidines; proceeds via vinylazomethine ylide intermediate. | nih.gov |

| cis-Fused Cyclopentenone-Pyrrolidine | Sequential aza-Piancatelli rearrangement and Conia-ene type reaction. | One-pot protocol under Lewis acid catalysis to form polycyclic scaffolds. | rsc.org |

| Pd₂L₄ Hydrazone Molecular Cage | Self-assembly using reversible Pd-ligand and hydrazone bond formation. | Demonstrates complex, multi-bond formation in a single process for cage synthesis. | mdpi.com |

These advanced synthetic methodologies highlight the versatility of the pyrrolidine and pyrrolidinone scaffolds, enabling the creation of structurally diverse and complex molecules. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis and Detailed Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" in solution. nih.gov It provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete assignment and insight into the molecule's preferred conformations. nih.gov

While specific high-resolution NMR data for "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" is not extensively published, analysis of structurally related compounds, such as 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives, provides a clear blueprint for spectral interpretation. uran.uaresearchgate.net For instance, ¹H NMR spectra of these analogs show characteristic signals for the pyrrolidine (B122466) ring protons, which often appear as complex multiplets due to spin-spin coupling, and distinct signals for the aromatic and aminomethyl protons. researchgate.net

| Proton Type | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Pyrrolidine CH (Position 4) | ~2.40 - 2.60 | Multiplet (m) | Coupled to adjacent CH₂ protons. |

| Pyrrolidine CH₂ (Position 3) | ~2.20 - 2.35 and ~2.45 - 2.60 | Doublet of Doublets (dd) or Multiplet (m) | Diastereotopic protons with distinct chemical shifts. |

| Pyrrolidine CH₂ (Position 5) | ~3.30 - 3.50 | Multiplet (m) | Adjacent to the nitrogen atom, leading to a downfield shift. |

| Aminomethyl CH₂ | ~2.80 - 3.20 | Multiplet (m) | Adjacent to the primary amine. |

| Aromatic CH (Phenyl) | ~7.10 - 7.60 | Multiplets (m) | Represents the protons on the N-phenyl ring. |

NMR spectroscopy is crucial for distinguishing between potential regioisomers and stereoisomers. For "4-(Aminomethyl)-1-phenylpyrrolidin-2-one," the substitution pattern is confirmed using two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). HMBC, in particular, would show correlations between the phenyl protons and the C5 carbon of the pyrrolidinone ring, confirming the N-phenyl linkage.

As the C4 carbon is a chiral center, the compound exists as a pair of enantiomers (R and S). The protons on the C3 and C5 carbons are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling constants in the ¹H NMR spectrum, often appearing as distinct signals rather than a simple triplet. nih.gov Advanced NMR studies using chiral solvating agents or derivatization with a chiral auxiliary can be employed to resolve the signals of the individual enantiomers and determine enantiomeric purity.

The pyrrolidinone ring contains an amide moiety, which can theoretically undergo keto-enol tautomerism, resulting in the migration of a proton. jofamericanscience.org However, for simple 2-pyrrolidinones, theoretical and experimental studies have shown that the keto form is significantly more stable and is the overwhelmingly dominant species in solution. jofamericanscience.orgresearchgate.net The enol tautomer is generally present in very low concentrations. jofamericanscience.org

Proton exchange involving the N-H protons of the primary amine can be observed in NMR. This exchange can be catalyzed by acid or base and is often temperature and solvent-dependent. In protic solvents like D₂O, the amine protons will exchange with deuterium, leading to the disappearance of their signal in the ¹H NMR spectrum, a classic method for identifying labile protons.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, offering precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. nih.gov While a specific crystal structure for "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" is not publicly available, data from closely related pyrrolidinone derivatives reveal key structural features. researchgate.netnih.govmdpi.com These studies consistently show a non-planar, puckered conformation for the five-membered pyrrolidine ring. researchgate.net

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.org For "4-(Aminomethyl)-1-phenylpyrrolidin-2-one," the primary amine and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. It is expected that the crystal structure would be dominated by intermolecular hydrogen bonds, likely forming chains or dimeric motifs. nih.gov

Furthermore, the phenyl ring allows for π-π stacking and C-H···π interactions, which contribute to the stability of the crystal lattice. nih.govnih.gov Analysis of these interactions is fundamental to understanding the material's physical properties and for the rational design of new crystalline forms. rsc.orgnih.gov

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (N-H···O) | Aminomethyl group (donor) and Carbonyl oxygen (acceptor) | Primary driver of supramolecular assembly, forming chains or sheets. mdpi.com |

| π-π Stacking | Phenyl rings of adjacent molecules | Contributes to stabilizing the packing arrangement, often in a parallel-displaced or T-shaped orientation. nih.gov |

| C-H···π Interactions | Pyrrolidine C-H bonds and the Phenyl ring | Provides additional stabilization to the overall crystal structure. nih.gov |

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physical properties. nih.govresearchgate.net This phenomenon is of critical importance in the pharmaceutical industry. Different polymorphs of a drug can exhibit different solubility, stability, and bioavailability. researchgate.net

Crystal engineering aims to design and control the formation of specific crystal structures by understanding and utilizing intermolecular interactions. researchgate.netrsc.org For pyrrolidinone derivatives, screening for polymorphs would involve crystallization from a wide variety of solvents and under different conditions (e.g., temperature, pressure). rsc.org The strong hydrogen bonding capability of "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" suggests a high potential for forming different hydrogen-bonded networks, leading to polymorphism or the formation of solvates and co-crystals. researchgate.net

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. wvu.edu High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. rsc.orgnih.gov

For "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" (C₁₁H₁₄N₂O, Molecular Weight: 190.24 g/mol ), the fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would be expected to follow pathways common to pyrrolidinone structures. researchgate.netnih.gov A key fragmentation pathway for related α-pyrrolidinophenones involves the cleavage of the bond alpha to the pyrrolidine nitrogen, resulting in a stable immonium ion. wvu.eduresearchgate.net

| Proposed Fragment Ion (m/z) | Structure/Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 191.1184 | [C₁₁H₁₅N₂O]⁺ | Protonated molecule [M+H]⁺. |

| 119.0868 | [C₈H₁₁N]⁺ | Loss of the aminomethyl-pyrrolidinone side chain. |

| 98.0970 | [C₅H₁₂N₂]⁺ | Fragment containing the aminomethyl-pyrrolidine ring. |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common fragment from phenyl-containing compounds. wvu.edu |

The analysis of these fragmentation pathways, combined with the accurate mass data for both the parent ion and its fragments, serves as a definitive method for structural confirmation and identification, particularly in complex mixtures. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by identifying their functional groups and characterizing the nature of their chemical bonds. The vibrational modes of a molecule, which involve the stretching and bending of bonds, are sensitive to the molecular environment, geometry, and bond strength. In the context of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, IR and Raman spectroscopy provide a detailed fingerprint of its constituent parts: the N-phenyl group, the γ-lactam (pyrrolidinone) ring, and the aminomethyl substituent.

Infrared spectroscopy relies on the absorption of IR radiation at frequencies that match the vibrational frequencies of the molecule, provided these vibrations induce a change in the molecular dipole moment. rsc.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser), where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. spectroscopyonline.com A vibration is Raman-active if it causes a change in the molecule's polarizability. libretexts.org Due to these different selection rules, IR and Raman spectra are often complementary, providing a more complete vibrational analysis. rsc.org

The analysis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one reveals characteristic bands for each of its key structural motifs.

Pyrrolidin-2-one (γ-Lactam) Moiety: The most prominent vibration of the γ-lactam ring is the carbonyl (C=O) stretching mode, often referred to as the Amide I band. This band typically appears as a very strong absorption in the IR spectrum due to the large change in dipole moment associated with the C=O bond stretch. For N-substituted pyrrolidones, this absorption is characteristically found in the 1700-1650 cm⁻¹ region. mdpi.com The C-N stretching vibration within the lactam ring is another key indicator, typically observed in the 1290-1270 cm⁻¹ range. mdpi.com Additionally, various CH₂ bending and wagging vibrations from the pyrrolidine ring appear in the fingerprint region (1500-600 cm⁻¹). mdpi.com

Phenyl Group Vibrations: The presence of the N-phenyl group gives rise to several distinct spectral features. The aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹, a region that distinguishes them from aliphatic C-H stretches. openstax.orgorgchemboulder.com In-ring C=C stretching vibrations produce a series of characteristic bands in the 1600-1450 cm⁻¹ range, with notable peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.orgpressbooks.pub Furthermore, the substitution pattern on the benzene (B151609) ring can be determined by analyzing the C-H out-of-plane (oop) bending region (900-675 cm⁻¹). For a monosubstituted ring, as in this compound, strong bands are characteristically observed between 770-730 cm⁻¹ and 710-690 cm⁻¹. spectroscopyonline.com

Aminomethyl Group Vibrations: The primary amine of the aminomethyl group (-CH₂-NH₂) is identifiable by its N-H stretching vibrations, which typically manifest as two distinct bands in the 3500-3300 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. The N-H bending or "scissoring" vibration is anticipated in the 1650-1580 cm⁻¹ region, though it may overlap with the strong lactam C=O absorption.

The following tables summarize the expected principal vibrational modes for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one based on data from analogous structures.

Table 1: Predicted Infrared (IR) Absorption Bands for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3450-3350 | Medium | Asymmetric N-H Stretch | Primary Amine |

| ~3350-3250 | Medium | Symmetric N-H Stretch | Primary Amine |

| ~3030 | Medium-Weak | Aromatic C-H Stretch | Phenyl Ring |

| ~2950, ~2850 | Medium | Aliphatic C-H Stretch | Pyrrolidine & Methylene |

| ~1670 | Very Strong | C=O Stretch (Amide I) | γ-Lactam |

| ~1600 | Medium | C=C Ring Stretch | Phenyl Ring |

| ~1590 | Medium | N-H Bend (Scissor) | Primary Amine |

| ~1500 | Strong | C=C Ring Stretch | Phenyl Ring |

| ~1460, ~1425 | Medium | CH₂ Bend (Scissor) | Pyrrolidine & Methylene |

| ~1280 | Strong | C-N Stretch | γ-Lactam |

| ~750 | Strong | C-H Out-of-Plane Bend | Phenyl Ring (Monosubst.) |

| ~690 | Strong | C-H Out-of-Plane Bend | Phenyl Ring (Monosubst.) |

Data compiled from studies on N-substituted pyrrolidones, aromatic compounds, and primary amines. mdpi.comlibretexts.orgspectroscopyonline.com

Table 2: Predicted Raman Shifts for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3060 | Strong | Symmetric Aromatic C-H Stretch | Phenyl Ring |

| ~2935 | Strong | Aliphatic C-H Stretch | Pyrrolidine & Methylene |

| ~1665 | Medium-Weak | C=O Stretch (Amide I) | γ-Lactam |

| ~1600 | Very Strong | C=C Ring Stretch | Phenyl Ring |

| ~1280 | Medium | C-N Stretch | γ-Lactam |

| ~1030 | Medium | C-H In-Plane Bend | Phenyl Ring |

| ~1000 | Strong | Ring Breathing Mode | Phenyl Ring |

| ~845 | Medium | Ring Vibration | Pyrrolidinone Ring |

Data compiled from studies on N-phenylpyrrolidinone, aromatic compounds, and related lactams. mdpi.comresearchgate.net

These vibrational assignments are critical for confirming the identity and purity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one during synthesis and for studying its molecular interactions. The precise peak positions and intensities can be influenced by factors such as the physical state (solid or solution) and intermolecular hydrogen bonding, particularly involving the amine and carbonyl groups.

Computational and Theoretical Investigations of 4 Aminomethyl 1 Phenylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It has become a primary tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. mdpi.com For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (B233222), a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G**, would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. researchgate.net

From this optimized structure, a wealth of data can be extracted. Key molecular properties include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Table 1: Exemplary DFT-Calculated Molecular Properties for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (Note: The following data is illustrative, representing typical outputs of a DFT calculation, as specific published data for this compound is not available.)

| Property | Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 3.2 | Debye |

| Heat of Formation | -55.2 | kcal/mol |

Quantum chemical calculations are indispensable for mapping out reaction pathways and understanding the energetics of chemical transformations. pku.edu.cn By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can predict the feasibility and kinetics of a reaction. pku.edu.cn For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, this could involve studying its synthesis or its potential metabolic degradation pathways.

For instance, in the synthesis of related pyrrolidine (B122466) structures via intramolecular carboamination, computational studies have been used to support a mechanism involving intramolecular aminocupration followed by the addition of a carbon radical to an aromatic ring. nih.gov Similar methods could be applied to model the formation of the pyrrolidinone ring in 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, calculating the activation free energies for each step. Such calculations can reveal whether a reaction is under kinetic or thermodynamic control, which is vital for optimizing reaction conditions to favor a desired product. pku.edu.cn

The reactivity of a molecule is largely determined by its distribution of electron density. A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

On a typical MEP map, regions of negative potential (usually colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, these sites would likely be the carbonyl oxygen and the nitrogen of the aminomethyl group. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. youtube.com

Table 2: Illustrative Global Reactivity Descriptors for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (Note: This data is for exemplary purposes only.)

| Parameter | Formula | Illustrative Value | Unit |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.65 | eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.85 | eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.34 | eV |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electronic structure, molecular modeling and dynamics simulations are used to explore the conformational flexibility and interactions of molecules over time.

Molecules, particularly those with rotatable single bonds like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, are not static entities. They exist as an ensemble of different conformations. Conformational analysis aims to identify the stable, low-energy conformations (conformers) and map the energy landscape that governs the transitions between them. nih.govchemrxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is central to drug discovery, providing insights into how a potential drug molecule might interact with its biological target at an atomic level. nih.gov

For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, docking studies could be performed against a variety of hypothetical protein targets. The process involves placing the ligand in the binding site of the protein and using a scoring function to evaluate and rank different binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. researchgate.net

A successful docking pose would reveal specific interactions, such as hydrogen bonds between the ligand's aminomethyl group or carbonyl oxygen and amino acid residues in the protein's active site. The phenyl group could engage in hydrophobic or π-π stacking interactions. Such studies, while hypothetical without experimental validation, are crucial for generating hypotheses about the molecule's potential biological activity and for guiding the design of more potent analogs.

Investigation of Binding Modes and Interaction Sites

While specific molecular docking studies on 4-(Aminomethyl)-1-phenylpyrrolidin-2-one are not extensively available in the public domain, insights into its potential binding modes can be extrapolated from studies on structurally similar compounds. For the closely related compound, 4-Amino-1-phenylpyrrolidin-2-one hydrochloride, it is suggested that the amino group is capable of forming hydrogen bonds, while the phenyl group can engage in hydrophobic interactions within the binding sites of biological targets. Such interactions are crucial for modulating the activity of enzymes or receptors.

Research on other pyrrolidinone derivatives has further illuminated the key structural features governing their binding. For instance, in a study of 2-pyrrolidinone (B116388) derivatives as lipoxygenase (LOX) inhibitors, it was discovered that the presence of acidic moieties at a specific distance and orientation within the enzyme's active site is critical for inhibitory activity. nih.gov This suggests that the aminomethyl group of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one could play a crucial role in forming directed interactions, such as hydrogen bonds or salt bridges, with amino acid residues in a target protein. The pyrrolidinone scaffold itself was also found to contribute significantly to the binding affinity. nih.gov

Furthermore, molecular docking studies on derivatives of the related compound nebracetam (B40111) (4-(aminomethyl)-1-benzylpyrrolidine-2-one) have shown that these molecules can form stable complexes within the orthosteric and allosteric sites of muscarinic acetylcholine (B1216132) receptors. researchgate.net This dual binding capability is a noteworthy characteristic that could also be relevant for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, potentially leading to a more complex modulation of receptor function. The binding interactions for these analogs typically involve a combination of hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov

Table 1: Potential Binding Interactions of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Based on Analog Studies

| Structural Moiety | Potential Interaction Type | Interacting Partner in Biological Target (Example) | Reference |

| Phenyl group | Hydrophobic (π-π stacking) | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | nih.gov |

| Aminomethyl group | Hydrogen bonding, Salt bridge | Acidic amino acid residues (e.g., Aspartic acid, Glutamic acid) | nih.gov |

| Pyrrolidinone ring | van der Waals forces, Dipole-dipole interactions | Various residues in the binding pocket | nih.gov |

| Carbonyl oxygen | Hydrogen bond acceptor | Hydrogen bond donor residues (e.g., Serine, Threonine) | researchgate.net |

This table is illustrative and based on findings from structurally related compounds.

Structure-Property Prediction Using Chemoinformatics

Chemoinformatics encompasses the use of computational methods to analyze chemical information, enabling the prediction of various properties of molecules from their structure. This is particularly valuable in the early stages of drug discovery for prioritizing candidates for synthesis and testing.

Predictive Models for Structural Stability and Molecular Recognition

The structural stability of a chemical compound is a critical parameter that influences its shelf-life and bioavailability. While specific predictive stability models for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one have not been published, general methodologies exist for this purpose. The Accelerated Stability Assessment Program (ASAP) is one such approach that utilizes elevated temperature and humidity to predict the long-term stability of pharmaceutical products. researchgate.netmdpi.comnih.govnih.gov Such models are built on the principles of chemical kinetics, often employing the Arrhenius equation to relate the rate of degradation to temperature. researchgate.net

For a compound like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a predictive stability model would involve subjecting the compound to a range of stress conditions and monitoring the formation of degradation products over time. The data would then be used to construct a mathematical model to forecast its stability under typical storage conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.

Numerous QSAR studies have been conducted on pyrrolidinone derivatives for a variety of non-clinical biological activities. For example, a 2D-QSAR analysis was performed on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO), an enzyme relevant in agriculture. researchgate.netimist.ma In such a study, various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrrolidinone Derivatives

| Descriptor Type | Example Descriptor | Property Encoded | Potential Relevance for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | Reference |

| Electronic | Dipole Moment | Polarity and charge distribution | Influences electrostatic interactions with the target. | nih.gov |

| Steric/Topological | Molecular Volume | Size and shape of the molecule | Determines the fit within a binding site. | researchgate.net |

| Hydrophobic | LogP | Lipophilicity | Affects membrane permeability and hydrophobic interactions. | nih.gov |

| Quantum Chemical | HOMO/LUMO energies | Electron donating/accepting ability | Relates to reactivity and charge-transfer interactions. | nih.gov |

Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netimist.ma A robust QSAR model, validated through various statistical tests, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a QSAR model could be developed to predict its activity in various non-clinical contexts, such as enzyme inhibition or receptor binding, by including it in a dataset of structurally related compounds with known activities.

Structure Activity Relationship Sar Studies and Molecular Design Principles

SAR for Enzyme Inhibition in In Vitro Systems

The biological activity of a compound is intrinsically linked to its chemical structure. For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (B233222), research has explored its effects on several key enzyme systems.

Kinase Inhibition Mechanisms

Currently, there is a lack of specific research in the public domain detailing the kinase inhibition mechanisms of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. While the broader class of pyrrolidine-containing compounds has been investigated for kinase inhibitory activity, direct structure-activity relationship studies for this particular molecule are not available.

Monoamine Oxidase B Inactivation Profiles

Significant research has identified 4-(Aminomethyl)-1-phenylpyrrolidin-2-one as a novel inactivator of monoamine oxidase B (MAO-B). wikipedia.orgnih.gov MAO-B is a crucial enzyme responsible for the degradation of monoamine neurotransmitters. researchgate.netrsc.org Studies have shown that both 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and its derivatives can effectively inactivate this enzyme, suggesting a new class of MAO-B inhibitors. wikipedia.orgnih.gov The inactivation profile points towards a specific interaction with the enzyme's active site.

Cholinesterase Inhibition Potency

There is no direct scientific literature available that evaluates the cholinesterase inhibition potency of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. Cholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), and while various heterocyclic compounds are known to exhibit this activity, specific data for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is absent. nih.govnih.gov

Other Enzyme-Targeted Investigations

Investigations into structurally related compounds suggest potential interactions with other enzyme systems. A closely related analog, Nebracetam (B40111), which features a benzyl (B1604629) group at the 1-position instead of a phenyl group, has been identified as an agonist for M1-muscarinic acetylcholine receptors. wikipedia.orgnih.gov This finding from studies on a human leukemic T cell line suggests that the pyrrolidinone scaffold may have an affinity for this receptor type. nih.gov Molecular docking studies on derivatives of the related 4-(aminomethyl)-1-benzylpyrrolidin-2-one have further supported the potential for these molecules to act as agonists and positive allosteric modulators of muscarinic receptors. researchgate.net

Design Principles for Modulating Biochemical Interactions

The design of analogs of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one has been guided by principles aimed at understanding and optimizing its biochemical interactions. A key area of focus has been the substitution on the phenyl ring.

Impact of Phenyl Substituents on Activity

The nature and position of substituents on the phenyl ring of the 1-phenylpyrrolidin-2-one scaffold have a marked impact on its biological activity. In the context of MAO-B inactivation, a direct comparison was made between the unsubstituted 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone and its 4-methoxy-substituted counterpart. wikipedia.org Both compounds were found to be effective inactivators of MAO-B, indicating that the introduction of a methoxy (B1213986) group at the para position of the phenyl ring is tolerated and retains the desired inhibitory activity. wikipedia.orgnih.gov

While direct and extensive SAR data on phenyl substituents for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is limited, studies on the closely related 4-(aminomethyl)-1-benzylpyrrolidine-2-one scaffold provide valuable insights. Research involving the introduction of various halogen substituents onto the benzyl ring has shown that such modifications can significantly influence the molecule's interaction with biological targets like muscarinic receptors. researchgate.net For instance, the introduction of chloro, bromo, and fluoro substituents at different positions on the aromatic ring was explored to optimize the nootropic activity of these analogs. researchgate.net

Below is an illustrative data table showing the effect of a substituent on the aromatic ring on MAO-B inactivation, based on available research.

| Compound Name | Aromatic Ring Substituent | Target Enzyme | Observed Activity |

| 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone | Unsubstituted Phenyl | Monoamine Oxidase B | Inactivator wikipedia.orgnih.gov |

| 4-(Aminomethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | 4-Methoxy | Monoamine Oxidase B | Inactivator wikipedia.orgnih.gov |

This interactive table summarizes the key findings regarding the impact of phenyl substitution on the MAO-B inhibitory profile of 4-(aminomethyl)-1-aryl-2-pyrrolidinones.

Role of the Aminomethyl Moiety in Molecular Recognition

The aminomethyl group at the 4-position of the pyrrolidin-2-one ring is a crucial determinant of the molecule's biological activity and its ability to be recognized by specific receptors. In analogous compounds, this basic nitrogen-containing moiety is fundamental for interactions with various receptors. For instance, in the case of Nebracetam, a close structural analog where a benzyl group replaces the phenyl group, the aminomethyl moiety is implicated in its cholinergic activity, likely through interactions with muscarinic receptors. nuph.edu.uaresearchgate.net

The protonatable amine of the aminomethyl group can form key ionic bonds or hydrogen bonds with amino acid residues in the binding pockets of target proteins. This interaction is often a critical anchoring point that orients the entire molecule for optimal binding. Studies on other phenylalkylamine structures have shown that an ionizable nitrogen is a vital pharmacophoric element for binding to receptors like the sigma-1 receptor. nih.gov The precise positioning of this aminomethyl group on the pyrrolidine (B122466) scaffold is therefore a key principle in the molecular design of these compounds, dictating their affinity and selectivity for their biological targets.

Stereochemical Influence on Biological Responses

The 4-(Aminomethyl)-1-phenylpyrrolidin-2-one molecule possesses a chiral center at the 4-position of the pyrrolidine ring, meaning it can exist as different stereoisomers (enantiomers). The spatial arrangement of the aminomethyl group has a profound impact on the biological and pharmacological properties of the compound. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different activities, a phenomenon driven by the three-dimensional nature of biological receptors. nih.gov

Studies on Phenylpiracetam, a closely related analog, have demonstrated that its biological activity is stereospecific. The (R)-enantiomer of Phenylpiracetam has been shown to be the more active component, responsible for its nootropic effects. caldic.com Molecular docking studies of Nebracetam analogs have also indicated that the enantiomeric configuration influences the formation of stable complexes with target receptors. researchgate.net This suggests that one stereoisomer of 4-(aminomethyl)-1-phenylpyrrolidin-2-one will likely have a better fit in the binding site of its target protein, leading to a more potent biological response compared to its counterpart.

Development of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one as Molecular Probes

The specific interactions of 4-(aminomethyl)-1-phenylpyrrolidin-2-one with biological targets make it a candidate for development as a molecular probe. Such probes are invaluable tools for elucidating complex biological processes at the molecular level.

Chemical Probes for Receptor Binding Studies

While direct studies utilizing 4-(aminomethyl)-1-phenylpyrrolidin-2-one as a chemical probe are not extensively documented, its structural characteristics make it a viable candidate for such applications. To be used as a probe for receptor binding studies, the molecule would typically be modified, for example, by incorporating a radiolabel (e.g., tritium, ³H) or a fluorescent tag.

These modified molecules, or radioligands, are instrumental in receptor binding assays. merckmillipore.comnih.gov In a typical competitive binding assay, the labeled probe competes with unlabeled compounds for binding to a specific receptor. This allows researchers to determine the binding affinities of new, unlabeled molecules and to characterize the receptor's pharmacology. nih.gov Given the evidence of target engagement by its analogs, a labeled version of 4-(aminomethyl)-1-phenylpyrrolidin-2-one could be a valuable tool for screening compound libraries and identifying new ligands for its putative receptors.

Tools for Investigating Biochemical Pathways

Beyond receptor binding, molecules like 4-(aminomethyl)-1-phenylpyrrolidin-2-one and its analogs can serve as tools to investigate broader biochemical pathways. The parent class of compounds, the racetams, are known to influence cellular metabolism and mitochondrial function. nih.gov For example, Piracetam has been shown to improve mitochondrial function following oxidative stress. nih.gov

A compound such as 4-(aminomethyl)-1-phenylpyrrolidin-2-one could be used to explore its effects on specific cellular signaling cascades or metabolic pathways. For instance, a novel phenylpyrrolidine derivative was recently used to investigate its neuroprotective effects and its influence on AMPA receptor function in the context of ischemic stroke. nih.gov By observing the downstream cellular responses to the application of 4-(aminomethyl)-1-phenylpyrrolidin-2-one, researchers can gain a deeper understanding of the biochemical mechanisms that underpin its pharmacological effects. There is also theoretical discussion that some racetams may be metabolized into neuroactive compounds like GABA analogs, which would be a significant biochemical pathway to investigate. reddit.com

Mechanistic Investigations of Biochemical and Chemical Interactions

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

The interaction of "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" with enzymes, particularly those involved in neurotransmitter metabolism, has been a subject of scientific inquiry. Understanding the mechanism of this inhibition at a molecular level is crucial for characterizing its biochemical profile.

Enzyme inhibitors can be broadly classified based on their interaction kinetics as either reversible or irreversible. Reversible inhibitors form noncovalent complexes with an enzyme, allowing the enzyme's catalytic activity to be restored upon removal of the inhibitor. libretexts.org In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, often at the active site, leading to a permanent loss of catalytic function. libretexts.org

Research has identified "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" as an inactivator of monoamine oxidase B (MAO-B). nih.gov The term "inactivation" suggests an irreversible mechanism of inhibition. A study published in the Journal of Enzyme Inhibition detailed that both "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" and a related methoxy-substituted analogue inactivated MAO-B, representing a new class of monoamine oxidase inactivators. nih.gov This inactivation implies a time-dependent loss of enzyme activity that is not readily recoverable, a hallmark of irreversible inhibition.

| Compound | Target Enzyme | Inhibition Type | Source |

|---|---|---|---|

| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (B233222) | Monoamine Oxidase B (MAO-B) | Inactivator (Irreversible) | nih.gov |

| 4-(Aminomethyl)-1-(4-methoxyphenyl)-2-pyrrolidinone | Monoamine Oxidase B (MAO-B) | Inactivator (Irreversible) | nih.gov |

Enzyme inhibition can occur through two primary spatial mechanisms: binding at the active site or an allosteric site. Active site inhibitors, known as competitive inhibitors, directly compete with the natural substrate for binding to the enzyme's catalytic center. youtube.com Allosteric inhibitors, or non-competitive inhibitors, bind to a different location on the enzyme (the allosteric site), inducing a conformational change that alters the active site's shape and reduces its efficiency, without directly blocking substrate binding. youtube.com

While the specific binding site of "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" on MAO-B is not explicitly detailed in the provided research, studies on structurally related compounds offer insights. For instance, molecular docking studies of nebracetam (B40111) analogues, which share the 4-(aminomethyl)-1-benzylpyrrolidin-2-one scaffold, have shown that these molecules can form stable complexes with acetylcholine (B1216132) receptors at both the orthosteric site (the primary binding site) and at an allosteric modulation site. researchgate.net This suggests that the pyrrolidinone scaffold has the potential to interact with enzymes at either the active site or allosteric sites, though the precise mechanism for "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" with MAO-B requires further specific investigation.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various cellular damage processes. nih.gov Pyrrolidinone derivatives have been investigated for their potential to counteract these effects.

The antioxidant activity of chemical compounds is rooted in their redox properties, specifically their ability to donate electrons or hydrogen atoms to neutralize highly reactive free radicals. Phenolic compounds, for example, are well-known antioxidants due to their ability to scavenge ROS. nih.govscienceopen.com The pyrrolidin-2-one ring is a structural component of various compounds that exhibit antioxidant activity. nih.govresearchgate.net

Studies on related 3-pyrroline-2-one (B142641) derivatives have demonstrated potent radical scavenging activity, particularly against hydroxyl radicals (HO•). nih.gov Quantum chemistry calculations have been employed to understand the thermodynamics and kinetics of these scavenging activities. For example, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising HO• radical scavenger, with its efficacy being comparable to conventional antioxidants like melatonin (B1676174) and Trolox in both polar and non-polar environments. nih.gov The primary mechanisms of antioxidant action for these types of compounds involve reacting with and neutralizing damaging species such as superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (HO•), and peroxyl radicals (ROO•). nih.gov

| Compound Class | Scavenged Species | Investigative Method | Source |

|---|---|---|---|

| Pyrrolidin-2-one Derivatives | Free Radicals (general) | DPPH Assay | nih.govresearchgate.net |

| 3-Hydroxy-3-pyrroline-2-one Derivatives | Hydroxyl Radical (HO•) | Quantum Chemistry Calculations | nih.gov |

| Plant Phenols (for comparison) | Superoxide (O₂•⁻), Hydroxyl (HO•), Peroxyl (ROO•) | ESR, Chemiluminescence, Spectrophotometry | nih.gov |

To evaluate the antioxidant potential of compounds, researchers utilize various in vitro oxidative stress models. These models use pro-oxidant agents to induce cellular damage, which can then be measured and potentially mitigated by the test compound. Common models include inducing oxidative stress with hydrogen peroxide (H₂O₂) in cell cultures like human neuroblastoma SH-SY5Y cells, or using toxins like 6-hydroxydopamine (6-OHDA) in isolated synaptosomes. mdpi.comnih.gov

The effectiveness of an antioxidant in these models is often quantified by measuring biomarkers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation. mdpi.comnih.gov Studies on pyrrole-based compounds have shown they can provide significant neuroprotective and antioxidant effects in these models. mdpi.comnih.gov For example, some pyrrole (B145914) derivatives have been shown to decrease MDA production in models of oxidative damage using isolated brain microsomes. mdpi.com These research models are critical for demonstrating the practical ability of compounds like "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" and its analogues to protect biological systems from oxidative stress.

Mechanistic Studies of Chemical Reactions

Understanding the reaction mechanisms involved in the synthesis or transformation of "4-(Aminomethyl)-1-phenylpyrrolidin-2-one" and related structures is fundamental to medicinal and organic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating these molecular-level processes. beilstein-journals.org

A mechanistic study focused on the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one (a related pyrrolidinone derivative) and methylamine (B109427) to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione. beilstein-journals.org Using DFT calculations, researchers were able to propose a detailed reaction pathway. The study revealed that the main product is formed favorably through the pathway with the lowest activation energy (ΔG#). beilstein-journals.org It was determined that kinetic selectivity, rather than thermodynamic stability of the final product, was the decisive factor in the reaction's outcome. beilstein-journals.org Such computational studies provide a deep understanding of reaction feasibility, selectivity, and the transition states involved, which is invaluable for optimizing synthetic routes and designing new chemical entities based on the pyrrolidinone scaffold.

Oxidation and Reduction Pathways of the Pyrrolidinone Ring

The pyrrolidinone ring, a five-membered lactam, is a central feature of 4-(aminomethyl)-1-phenylpyrrolidin-2-one and possesses distinct reactivity towards both oxidation and reduction. These transformations can alter the heterocyclic core, leading to either ring-opening or conversion to a saturated pyrrolidine (B122466).

Reduction of the Lactam Carbonyl:

The amide functional group within the pyrrolidinone ring is susceptible to reduction by powerful hydride agents. The most common method for the reduction of lactams to their corresponding cyclic amines is the use of complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation under high pressure. chemicalbook.comwikipedia.org The mechanism of reduction with LiAlH₄ typically involves the initial formation of a tetrahedral intermediate through the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by the coordination of the oxygen atom to the aluminum species. Subsequent elimination of the aluminate species and further reduction steps lead to the formation of the fully saturated pyrrolidine ring. The carbonyl group of 2-pyrrolidone can be hydrogenated to yield pyrrolidine in the presence of a cobalt catalyst at high temperatures. chemicalbook.com

Oxidation of the Pyrrolidinone Ring:

Oxidation of the pyrrolidinone ring can proceed via several pathways, often targeting the α-carbon atom to the nitrogen. The oxidation of N-acyl pyrrolidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding pyrrolidin-2-ones (lactams). researchgate.net For a pre-existing lactam like 4-(aminomethyl)-1-phenylpyrrolidin-2-one, oxidation can lead to more complex outcomes.

One significant pathway involves the formation of N-acyliminium ion intermediates. nih.gov These reactive species can be generated through various oxidative methods and serve as precursors for further functionalization. nih.gov For instance, studies on the biotransformation of daclatasvir, a complex molecule containing a pyrrolidine moiety, have shown that cytochrome P450 enzymes can mediate the δ-oxidation of the pyrrolidine ring. nih.gov This process results in ring opening to form an aminoaldehyde intermediate, which can then undergo subsequent intramolecular reactions. nih.gov Another potential oxidative pathway is the cleavage of substituents attached to the pyrrolidine ring, as seen in the oxidative cleavage of pyrrolidine-2-methanols to γ-lactams using catalysts like 2-iodobenzamide (B1293540) with Oxone. jst.go.jp

Table 1: Summary of Potential Oxidation and Reduction Reactions of the Pyrrolidinone Ring

| Reaction Type | Reagent(s) | Mechanistic Pathway | Expected Product(s) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic hydride attack on carbonyl, followed by elimination and further reduction. | 1-Phenyl-4-(aminomethyl)pyrrolidine |

| Reduction | Catalytic Hydrogenation (e.g., Co catalyst, high T/P) | Heterogeneous catalysis involving hydrogen activation and addition across the C=O bond. chemicalbook.com | 1-Phenyl-4-(aminomethyl)pyrrolidine |

| Oxidation | Cytochrome P450 Enzymes | Enzymatic δ-oxidation leading to ring scission. nih.gov | Ring-opened aminoaldehyde intermediates |

| Oxidation | Hypervalent Iodine Reagents | Formation of N-acyliminium ions, potentially leading to α-functionalization. nih.gov | α-Hydroxy or α-alkoxy pyrrolidinone derivatives |

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in the 4-(aminomethyl) substituent is a key site for nucleophilic reactions. This group can act as a potent nucleophile, enabling a variety of molecular modifications through the formation of new carbon-nitrogen and other heteroatom bonds.

The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. Standard nucleophilic substitution reactions include acylation and alkylation. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of an amide bond. Alkylation with alkyl halides can introduce various alkyl groups, though over-alkylation to secondary and tertiary amines can be a competing process. These reactions are fundamental in heterocyclic chemistry for modifying molecular properties. numberanalytics.comnumberanalytics.com

Furthermore, the primary amine can be converted into a good leaving group, facilitating nucleophilic substitution at the benzylic carbon to which it is attached. A common method to achieve this is through diazotization, where the amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium group is an excellent leaving group (releasing N₂ gas) and can be displaced by a wide range of nucleophiles, including halides, cyanide, and hydroxyl groups. This two-step sequence allows for the introduction of functionalities that cannot be installed by direct nucleophilic attack on the amine itself.

Table 2: Potential Nucleophilic Substitution Reactions at the Amino Group

| Reaction Type | Reagent(s) | Role of Amino Group | Mechanistic Pathway | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | Nucleophile | Nucleophilic acyl substitution | N-((1-phenyl-5-oxopyrrolidin-4-yl)methyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | Nucleophile | Sₙ2 reaction | N-Methyl, N,N-dimethyl, and quaternary ammonium (B1175870) derivatives |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Nucleophile | Formation of imine/enamine followed by reduction | N-Substituted alkyl amine derivatives |